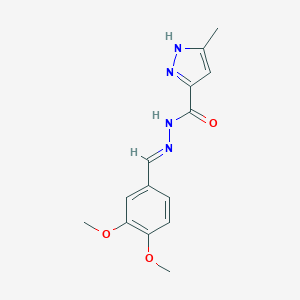

N'-(3,4-dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide

説明

N'-(3,4-Dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide is a pyrazole-hydrazone hybrid compound characterized by a 3,4-dimethoxy-substituted benzylidene moiety attached to a 5-methylpyrazole core. This article compares its structural, electronic, and biological properties with analogous compounds, emphasizing substituent effects on functionality.

特性

IUPAC Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9-6-11(17-16-9)14(19)18-15-8-10-4-5-12(20-2)13(7-10)21-3/h4-8H,1-3H3,(H,16,17)(H,18,19)/b15-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANHKAUKXFNJMQ-OVCLIPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N'-(3,4-dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis and Characterization

The compound is synthesized through the condensation reaction of 3,4-dimethoxybenzaldehyde and 5-methyl-1H-pyrazole-3-carbohydrazide. Characterization techniques such as NMR, FT-IR, and mass spectrometry confirm the structure of the compound, indicating the successful formation of the pyrazole framework and the methoxy substituents.

Biological Activity Overview

The biological activities of N'-(3,4-dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been evaluated in various studies, focusing primarily on its antioxidant , antidiabetic , and anticancer properties.

Antioxidant Activity

Antioxidant assays demonstrate that the compound exhibits significant free radical scavenging activity. In vitro tests using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) methods reveal IC50 values comparable to standard antioxidants like ascorbic acid. The mechanism involves donation of hydrogen atoms from the methoxy groups, enhancing its ability to neutralize reactive oxygen species (ROS) .

Antidiabetic Activity

The compound shows promising results in inhibiting key enzymes involved in carbohydrate metabolism. Specifically, it demonstrates potent inhibition of α-glucosidase and α-amylase with IC50 values of 75.62 µM and 119.3 µM respectively, compared to acarbose (IC50 = 72.58 µM) . These findings suggest its potential as a therapeutic agent for managing postprandial hyperglycemia.

Anticancer Activity

N'-(3,4-dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values against A431 (human epidermoid carcinoma) and HepG2 (hepatocellular carcinoma) cells indicate significant antiproliferative activity. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival pathways .

Case Studies

Case Study 1: Antidiabetic Evaluation

In a study assessing the antidiabetic potential of various pyrazole derivatives, N'-(3,4-dimethoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was noted for its superior enzyme inhibition properties. The study utilized both in vitro assays and molecular docking to elucidate binding affinities with α-glucosidase .

Case Study 2: Cytotoxicity Assessment

A comparative analysis involving several pyrazole derivatives showed that this compound had one of the lowest IC50 values against HepG2 cells among tested analogs. This suggests a structure-activity relationship where the methoxy groups enhance cytotoxicity through increased lipophilicity and better membrane penetration .

Research Findings Summary

| Biological Activity | IC50 Values | Comparison |

|---|---|---|

| Antioxidant (DPPH) | Not specified | Comparable to ascorbic acid |

| Antidiabetic (α-glucosidase) | 75.62 µM | Similar to acarbose (72.58 µM) |

| Anticancer (A431 cells) | Not specified | Significant compared to controls |

類似化合物との比較

Table 1: Substituent Effects on Key Structural Features

Key Observations :

- Electron-donating groups (e.g., OCH₃) enhance planarity and π-conjugation, favoring intermolecular hydrogen bonds.

- Bulky substituents (e.g., Cl) introduce steric distortion, reducing crystallinity .

Electronic Properties and DFT Analysis

Table 2: DFT-Derived Electronic Parameters (B3LYP/6-311G**)

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。